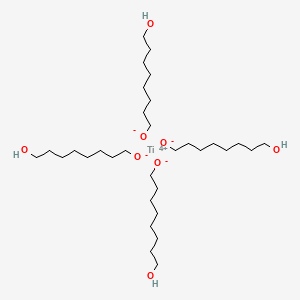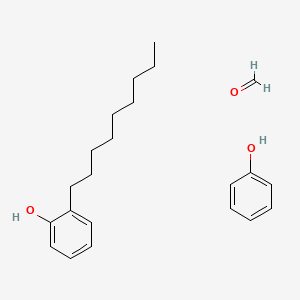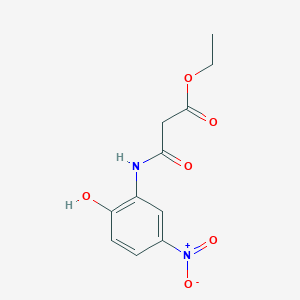
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which is further substituted with a hydroxy group (-OH) and an ethyl ester group. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the nitration of 2-hydroxyaniline to form 2-hydroxy-5-nitroaniline. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step would be carefully monitored to avoid over-nitration, and the esterification would be optimized for maximum yield.
化学反応の分析
Types of Reactions
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-hydroxy-5-aminoaniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxy and ester groups may also play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
- Ethyl 2-(2-hydroxy-5-nitroanilino)-2-oxoacetate
- Ethyl 4-(2-hydroxy-5-nitroanilino)-7,8-dimethylquinoline-3-carboxylate
Uniqueness
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups on the aniline ring, along with the ethyl ester group, allows for a wide range of chemical modifications and applications.
特性
CAS番号 |
50739-96-3 |
|---|---|
分子式 |
C11H12N2O6 |
分子量 |
268.22 g/mol |
IUPAC名 |
ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12N2O6/c1-2-19-11(16)6-10(15)12-8-5-7(13(17)18)3-4-9(8)14/h3-5,14H,2,6H2,1H3,(H,12,15) |
InChIキー |
GHYRBIOZUZABEU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
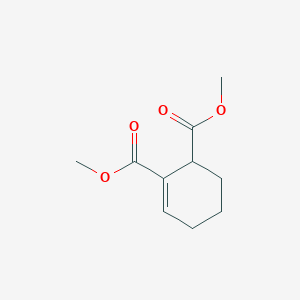
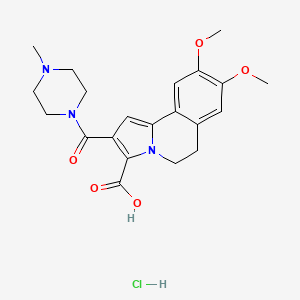

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
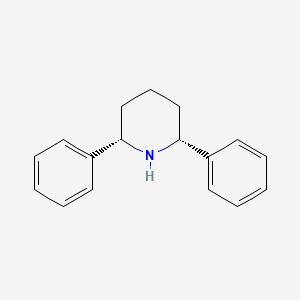

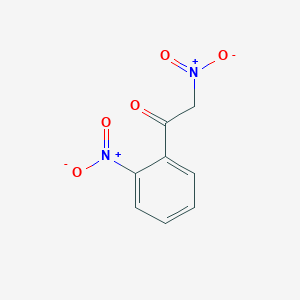
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)


